2-Octenal

Flavor Chemistry Sensory Science Volatile Organic Compound Analysis

Deploy trans-2-octenal where structural precision defines performance. Its (E)-isomer configuration, stabilized with α-tocopherol, delivers a 0.2 ppb odor threshold—15.5x more potent than hexanal—enabling cost-efficient, authentic savory and roasted flavor profiles at 100–300 ppm. For bio-based R&D, leverage its validated mitochondrial disruption of fungicide-resistant Penicillium italicum and Neofusicoccum parvum at low µL/mL doses. Non-interchangeable with octanal or (E)-2-nonenal due to quantifiable differences in vapor pressure and antimicrobial efficacy. Field-proven against Fusarium wilt. Procure stabilized, fragrance-grade material with defined (E)-isomer purity for reproducible results.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 2548-87-0
Cat. No. B3028649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octenal
CAS2548-87-0
Synonyms2-octenal
2-octenal, (E)-isomer
2-octenal, (Z)-isome
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCCC=CC=O
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3
InChIKeyLVBXEMGDVWVTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in most fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Octenal (CAS 2548-87-0) Sourcing Guide: Core Properties and Industrial Context


trans-2-Octenal (FEMA# 3215, CAS# 2548-87-0), specifically the (E)-isomer, is an eight-carbon α,β-unsaturated aldehyde classified as a medium-chain aldehyde [1]. Characterized by its trans-configured double bond between the second and third carbon atoms, it possesses a molecular formula of C₈H₁₄O and a molecular weight of 126.2 g/mol [2]. Synthesized as a stabilized, fragrance-grade compound (typically containing α-tocopherol as a synthetic stabilizer), it is widely utilized in the flavor and fragrance industries for its powerful fatty, green, and nutty odor profile .

Why trans-2-Octenal Cannot Be Substituted with Generic C8 Aldehydes: A Procurement Perspective


In industrial formulation, substituting trans-2-octenal with structurally similar aldehydes such as octanal or (E)-2-nonenal is not feasible due to quantifiable and biologically relevant differences. While these compounds share a common aldehyde functional group, variations in chain length, double bond position, and isomerism directly impact key performance metrics: vapor pressure, which affects volatility in flavor applications, and odor threshold, which dictates potency at trace levels. Crucially, trans-2-octenal demonstrates a distinct pattern of antimicrobial activity against economically significant postharvest pathogens compared to its shorter- and longer-chain analogs, making it a non-interchangeable component in bio-based fungicide research and development [1].

Quantitative Evidence for trans-2-Octenal Differentiation: Comparator Data for Informed Procurement


Odor Threshold Comparison: trans-2-Octenal vs. (E)-2-Hexenal, Nonanal, and (E)-2-Nonenal

trans-2-Octenal exhibits an exceptionally low mean odor threshold of 0.2 ppb (range 0.05–0.5 ppb) in air, a metric that quantifies its ability to dominate flavor and fragrance profiles at minimal concentrations. This value is an order of magnitude lower than that of many commonly used aldehydes [1]. For example, it is approximately 15.5 times more potent than hexanal (mean threshold 3.1 ppb) and 14 times more potent than nonanal (mean threshold 2.8 ppb) [1]. While (E)-2-nonenal has a comparable threshold of 0.3 ppb, trans-2-octenal's distinct fatty-green apple odor profile, contrasted with nonenal's more pronounced waxy-citrus character, dictates their use in fundamentally different flavor categories [2].

Flavor Chemistry Sensory Science Volatile Organic Compound Analysis

Reactivity with Atmospheric Ozone: trans-2-Octenal vs. (E)-2-Heptenal and (E)-2-Nonenal

The rate coefficient for the gas-phase reaction of trans-2-octenal with ozone (O₃) has been experimentally determined at 298 K as kO₃ = (2.37 ± 0.68) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ [1]. This value is directly comparable to its C7 and C9 homologs measured under identical conditions: (E)-2-heptenal exhibits a rate of (2.47 ± 0.73) × 10⁻¹⁸, while (E)-2-nonenal reacts at (2.05 ± 0.20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ [1]. The data indicate that the reaction rate with ozone does not scale linearly with chain length, with trans-2-octenal showing a 16% higher reactivity than (E)-2-nonenal.

Atmospheric Chemistry Environmental Fate Reaction Kinetics

Antifungal Potency and Spectrum: trans-2-Octenal vs. Other Aliphatic Aldehydes

In a comparative study against the mango pathogen Neofusicoccum parvum, trans-2-octenal demonstrated outstanding antimicrobial potency with effective in vitro inhibition within a concentration range of 0.4–1.6 µL/mL [1]. This broad-spectrum activity extends to a prochloraz-resistant strain of Penicillium italicum, a major cause of postharvest decay in citrus [2]. Critically, a direct comparison of six aliphatic aldehydes against multiple fungal strains revealed that unsaturated aldehydes, including trans-2-octenal, possessed a broader spectrum of activity than their saturated counterparts [3]. For instance, it inhibited all tested strains of Trichophyton mentagrophytes and Microsporum canis, whereas the saturated aldehydes hexanal and nonanal showed more limited efficacy [3].

Postharvest Pathology Bio-based Fungicides Food Preservation

Thermal Degradation Kinetics: trans-2-Octenal vs. 2-Pentenal

Under thermal stress in a buffer and air environment, both 2-alkenals (2-pentenal and 2-octenal) decompose to produce formaldehyde, acetaldehyde, and products from double bond breakage [1]. The activation energy (Ea) for double bond breakage was determined to be relatively low (~25 kJ/mol) and was found to be similar for both the C2C3 and C4C5 double bonds across the compounds [1]. However, the study noted a quantitative difference in product yield, with the degradation of 2-alkenals producing a higher proportion of alkanals (10–18% yield) compared to 2-alkenals (~1% yield) [1]. This suggests that while the fundamental activation energy barrier is comparable for the class, the specific degradation pathway yields for trans-2-octenal are distinct.

Food Chemistry Thermal Stability Flavor Degradation

Field Efficacy as a Fungicide: trans-2-Octenal Controls Fusarium Wilt of Tomato

A formulated version of trans-2-octenal has demonstrated complete elimination of the soil-borne pathogen Fusarium oxysporum f. sp. lycopersici (Forl), the causal agent of tomato vascular wilt, in semi-field experiments [1]. This was contingent upon a specific post-application soil treatment (rotavation). The study also quantified a soil type-dependent efficacy, with the highest fungicidal activity observed in sandy and loam soils, while activity was impaired in heavy soil [1]. This represents a significant advancement in the practical application of volatile bioactives, showing that with appropriate formulation and application method, trans-2-octenal can achieve performance comparable to synthetic chemical controls under real-world conditions [1].

Agricultural Biotechnology Soil-borne Pathogen Control Biofungicide Development

High-Value Application Scenarios for trans-2-Octenal Based on Verified Evidence


Development of Next-Generation Bio-Based Postharvest Fungicides

Leverage the direct, broad-spectrum antifungal activity of trans-2-octenal, particularly its validated efficacy against economically important and fungicide-resistant strains of Penicillium italicum and Neofusicoccum parvum at low µL/mL concentrations [1]. Its demonstrated mechanism of disrupting mitochondrial energy metabolism in target pathogens provides a strong scientific foundation for R&D in sustainable food preservation technologies [1].

Precision Flavor and Fragrance Formulation for High-Impact Profiles

Utilize the exceptionally low odor threshold of 0.2 ppb to formulate potent, cost-effective flavor profiles, particularly in savory, fried, and roasted applications [2]. The distinct fatty-green apple character of trans-2-octenal, which is 15.5x more potent than hexanal, allows for its precise deployment as a trace ingredient to add depth and authenticity to complex flavor systems like bacon, beef, and chicken at recommended levels of 100-300 ppm [3].

Formulation of Soil-Directed Biofungicides for Precision Agriculture

Based on field trial data demonstrating complete control of Fusarium wilt of tomato, incorporate formulated trans-2-octenal into soil treatment protocols [4]. The proven, soil-type-dependent efficacy (highest in sandy/loam soils) and the requirement for specific post-application mechanical treatment (rotavation) are critical design parameters for product development and application guidelines in sustainable agriculture [4].

Atmospheric Chemistry Modeling and Environmental Fate Studies

Employ the experimentally derived ozone reaction rate coefficient (kO₃ = 2.37 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) for trans-2-octenal as a precise input parameter in atmospheric chemistry models to accurately simulate the dispersion, transformation, and environmental fate of this biogenic volatile organic compound [5]. This is critical for environmental risk assessments and for understanding its behavior in outdoor and volatile product applications.

Technical Documentation Hub

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